molecular formula C6H12Cl2N2O4 B2909052 piperazine-2,3-dicarboxylic acid dihydrochloride CAS No. 90084-49-4

piperazine-2,3-dicarboxylic acid dihydrochloride

Cat. No.: B2909052
CAS No.: 90084-49-4
M. Wt: 247.07
InChI Key: HFRHMZZFJSITRZ-UHFFFAOYSA-N
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Description

piperazine-2,3-dicarboxylic acid dihydrochloride is an organic compound with the molecular formula C6H10N2O4·2HCl It is a derivative of piperazine, a heterocyclic amine, and contains two carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

piperazine-2,3-dicarboxylic acid dihydrochloride can be synthesized through several methods. One common approach involves the oxidation of benzopyrazine using potassium permanganate. The reaction is typically carried out by mixing benzopyrazine with potassium permanganate and heating the mixture to 68-70°C for 2 hours. After the reaction, the mixture is allowed to stand overnight, and the upper clear liquid is separated. The lower layer is then stirred with water, heated to 80°C, and filtered. The filtrate and the upper clear liquid are concentrated using a thin-film evaporator, and the resulting solution is neutralized with hydrochloric acid to pH 2, precipitating the piperazine-2,3-dicarboxylic acid;dihydrochloride .

Industrial Production Methods

In industrial settings, the production of piperazine-2,3-dicarboxylic acid;dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically obtained as a crystalline solid, which is then purified and packaged for use in various applications.

Chemical Reactions Analysis

Types of Reactions

piperazine-2,3-dicarboxylic acid dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate is commonly used as an oxidizing agent.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different carboxylic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

piperazine-2,3-dicarboxylic acid dihydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Piperazine-2-carboxylic acid: Another derivative of piperazine with a single carboxylic acid group.

    Piperazine-1,4-dicarboxylic acid: Contains carboxylic acid groups at different positions on the piperazine ring.

Uniqueness

piperazine-2,3-dicarboxylic acid dihydrochloride is unique due to the specific positioning of its carboxylic acid groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

piperazine-2,3-dicarboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O4.2ClH/c9-5(10)3-4(6(11)12)8-2-1-7-3;;/h3-4,7-8H,1-2H2,(H,9,10)(H,11,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRHMZZFJSITRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C(N1)C(=O)O)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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